N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule characterized by a benzothiazole core linked to a spirocyclic triazaspirodecan-dione moiety via an acetamide bridge. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in targeting kinases, GPCRs, and DNA-interacting proteins . The 3-methyl and 2,4-dioxo substituents on the spirocyclic ring may influence solubility, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21-14(24)17(20-16(21)25)6-8-22(9-7-17)10-13(23)19-15-18-11-4-2-3-5-12(11)26-15/h2-5H,6-10H2,1H3,(H,20,25)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMZZBCMURKKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Spirocyclic system formation: The spirocyclic system can be synthesized by reacting a suitable cyclic ketone with a hydrazine derivative.
Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the spirocyclic system using an acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzo[d]thiazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide. For instance, derivatives of thiazole have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Activity Against | Method Used |
|---|---|---|
| Compound d1 | Gram-positive bacteria | Turbidimetric method |
| Compound d6 | Fungal species | Disk diffusion assay |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that similar thiazole-containing compounds exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Study: Anticancer Activity Evaluation
In vitro studies demonstrated that derivatives with similar scaffolds to this compound significantly inhibited the growth of MCF7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM .
Acetylcholinesterase Inhibition
Compounds containing benzo[d]thiazole moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals .
Table 2: AChE Inhibitory Activity
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins involved in disease processes. These studies provide insights into the compound's affinity for specific biological targets and help in optimizing its structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Benzothiazole Substitutions
Spirocyclic vs. Linear Scaffolds
- The triazaspirodecan-dione system in the target compound imposes steric constraints absent in linear analogues like 4a–4p (isoquinoline-linked). This rigidity may improve target specificity but reduce solubility .
- Halogenated spirocyclic benzamides () demonstrate that substituents on the spiro ring (e.g., halogens) can drive isoform selectivity, a feature unexplored in the target compound .
Acetamide Linker Modifications
Pharmacokinetic Profiles
- The 3-methyl and dioxo groups on the spiro ring may reduce CYP450-mediated metabolism compared to ’s halogenated derivatives, which show rapid hepatic clearance .
- LogP predictions for the target compound (estimated ~2.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility better than nitro-substituted 6d (LogP ~3.1) .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a triazaspirodecane structure through an acetamide connection. This unique combination of heterocycles suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the benzo[d]thiazole ring : This can be achieved through the cyclization of o-aminothiophenol with aldehydes or ketones.
- Synthesis of the triazaspirodecane moiety : This may involve condensation reactions between suitable precursors under controlled conditions.
- Coupling : The final step is the formation of the acetamide linkage using standard peptide coupling reagents such as EDCI or DCC in the presence of bases like triethylamine.
Antimicrobial Properties
Research indicates that compounds containing a benzo[d]thiazole core often exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells . For example, related benzothiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Acetylcholinesterase Inhibition
Given the structural similarities to other known acetylcholinesterase inhibitors, this compound could potentially exhibit inhibitory activity against this enzyme. Such inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's .
The biological activity of this compound likely involves:
- Enzyme inhibition : Possible interference with key enzymes involved in metabolic pathways.
- Receptor modulation : Interaction with neurotransmitter receptors could lead to enhanced or inhibited signaling pathways.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Investigated antimicrobial activity against E. coli and S. aureus | Suggests potential for developing new antibiotics |
| Study 2 | Evaluated anticancer effects on HeLa cells | Indicates promise for cancer therapy |
| Study 3 | Assessed acetylcholinesterase inhibition in vitro | Potential application in neurodegenerative disease treatment |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction kinetics for spirocyclic intermediates .
- Catalyst use : Triethylamine or morpholine derivatives improve nucleophilic substitution efficiency in acetamide coupling steps .
- Step-wise monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity, reducing side reactions .
- Temperature control : Low temperatures (0–5°C) stabilize reactive intermediates during cyclization .
Table 1 : Yield Optimization in Analogous Compounds
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzyl | DMF | Morpholine | 21 | |
| 3,4-Dichlorobenzyl | DCM | Triethylamine | 33 | |
| Spirocyclic analog | DMF | None | 45–50 |
Q. What characterization techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzo[d]thiazole protons (δ 7.2–8.1 ppm) and spirocyclic carbonyl carbons (δ 170–175 ppm) .
- Mass spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (e.g., m/z 473 [M+2]+ for chlorinated analogs) .
- Elemental analysis : Address discrepancies between calculated and observed C/H/N ratios by recalibrating combustion analysis protocols .
Q. How should reaction conditions be controlled during spirocyclic triazaspiro[4.5]decane formation?
- Methodological Answer :
- pH control : Maintain pH 7–8 to prevent lactam ring hydrolysis .
- Reagent stoichiometry : Use a 1:1.2 molar ratio of triazole precursor to acetamide to avoid oligomerization .
- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during spirocyclization .
Advanced Research Questions
Q. How can computational methods predict the reactivity of functional groups in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electron density distribution to predict nucleophilic attack sites (e.g., carbonyl groups at C2/C4 of the triazaspiro moiety) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the benzo[d]thiazole ring .
- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic regions for derivatization .
Q. What strategies resolve contradictions between calculated and observed elemental analysis data?
- Methodological Answer :
- Sample purity : Re-crystallize the compound using ethanol/water mixtures to remove residual solvents affecting C/H/N ratios .
- Alternative techniques : Cross-validate with X-ray photoelectron spectroscopy (XPS) for nitrogen quantification .
- Error analysis : Adjust combustion temperatures (e.g., 900°C to 950°C) to ensure complete oxidation of sulfur-containing moieties .
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzo[d]thiazole ring to improve target binding affinity .
- Spirocyclic modifications : Replace the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) to modulate steric effects .
- Bioisosteric replacement : Substitute the acetamide linker with sulfonamide to enhance metabolic stability .
Table 2 : Bioactivity Trends in Structural Analogs
Key Challenges & Contradictions
- Spectral Data Mismatches : Discrepancies in NMR chemical shifts may arise from solvent polarity effects; use deuterated DMSO for consistent readings .
- Bioactivity Variability : Differences in reported IC50 values (e.g., 12.5 µM vs. >50 µM) highlight the need for standardized assay conditions (e.g., cell line selection, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
